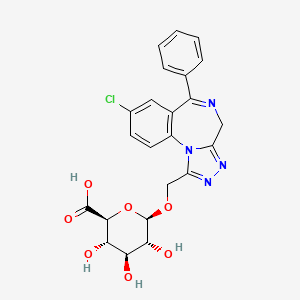

alpha-Hydroxyalprazolam glucuronide

説明

Significance of Glucuronide Metabolites in Drug Metabolism and Disposition Research

Glucuronidation is a pivotal Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govyoutube.com This conjugation significantly increases the water solubility of various substances, including drugs, toxins, and endogenous compounds, thereby facilitating their elimination from the body, primarily through urine or bile. nih.gov The resulting glucuronide metabolites are generally considered pharmacologically inactive and less toxic than their parent compounds. springernature.com However, some glucuronides can be pharmacologically active, as seen with morphine-6-glucuronide, which exhibits potent analgesic effects. springernature.com

In pharmacological research, the study of glucuronide metabolites is essential for several reasons. It provides a more complete understanding of a drug's metabolic fate, clearance pathways, and potential for drug-drug interactions. nih.gov The rate and extent of glucuronidation can be influenced by genetic polymorphisms in UGT enzymes, disease states, and co-administered drugs, leading to inter-individual variability in drug response. nih.gov Furthermore, the characterization and quantification of glucuronide metabolites in biological fluids are critical in clinical toxicology and therapeutic drug monitoring to assess drug exposure and adherence.

Overview of Benzodiazepine (B76468) Metabolism and the Role of Glucuronidation

Benzodiazepines, a class of psychoactive drugs, undergo extensive metabolism in the body, which is a key determinant of their duration of action and potential for accumulation. The metabolism of most benzodiazepines proceeds in two main phases. researchgate.net Phase I metabolism typically involves oxidation, such as hydroxylation or N-dealkylation, mediated by cytochrome P450 (CYP) enzymes, primarily in the liver. researchgate.net This initial step often produces pharmacologically active metabolites.

Phase II metabolism follows, with glucuronidation being the most common conjugation reaction for benzodiazepines and their Phase I metabolites. researchgate.netwaters.com This process involves the attachment of glucuronic acid to a hydroxyl group, rendering the metabolite highly water-soluble and generally inactive, preparing it for excretion. nih.gov Some benzodiazepines, like oxazepam and lorazepam, which already possess a hydroxyl group, can bypass Phase I oxidation and be directly conjugated to glucuronic acid. researchgate.net

Alprazolam, a triazolobenzodiazepine, is first metabolized via oxidation by CYP3A4 and CYP3A5 to its primary active metabolites, alpha-hydroxyalprazolam (B159172) and 4-hydroxyalprazolam (B159327). researchgate.net These hydroxylated metabolites are then subjected to glucuronidation before being eliminated from the body. researchgate.net The formation of alpha-hydroxyalprazolam glucuronide is, therefore, a terminal step in the metabolic cascade of alprazolam.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(8-chloro-6-phenyl-4H- researchgate.netnih.govtriazolo[4,3-a] researchgate.netbenzodiazepin-1-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | nih.gov |

| Molecular Formula | C₂₃H₂₁ClN₄O₇ | nih.gov |

| Molecular Weight | 500.9 g/mol | nih.gov |

| CAS Number | 144964-58-9 | nih.gov |

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O7/c24-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)25-9-15-26-27-16(28(14)15)10-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-8,18-21,23,29-31H,9-10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFFPZASOVCVMN-KHYDEXNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162854 | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144964-58-9 | |

| Record name | (8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144964-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144964589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Formation and Biochemical Pathways of Alpha Hydroxyalprazolam Glucuronide

Precursor Formation via Cytochrome P450 Enzymes (Phase I Metabolism)

The initial step in the metabolic cascade is the hydroxylation of alprazolam, an oxidation reaction catalyzed by the cytochrome P450 system. This reaction introduces a hydroxyl group onto the alprazolam molecule, forming the precursor metabolite, alpha-hydroxyalprazolam (B159172).

The primary enzymes responsible for the alpha-hydroxylation of alprazolam are CYP3A4 and CYP3A5, members of the CYP3A subfamily. ki.senih.gov While both enzymes contribute to this metabolic step, they exhibit different efficiencies. In vitro studies using human liver microsomes and recombinant CYP isoforms have demonstrated that CYP3A5 has a significantly higher intrinsic clearance for alpha-hydroxylation compared to CYP3A4, suggesting it is the more efficient catalyst for this specific reaction. nih.gov Conversely, CYP3A4 is more active in the 4-hydroxylation of alprazolam, another major metabolic pathway. ki.senih.govmdpi.com Although CYP3A7 and CYP2C9 have also been implicated in alprazolam metabolism, CYP3A4 and CYP3A5 are considered the major contributors to the formation of alpha-hydroxyalprazolam. mdpi.com

The hydroxylation of alprazolam follows Michaelis-Menten kinetics. Studies have shown that the formation rate of 4-hydroxyalprazolam (B159327) is generally higher than that of alpha-hydroxyalprazolam in human liver microsomes and when catalyzed by recombinant CYP3A4 and CYP3A5. ki.senih.gov However, the relative formation of alpha-hydroxyalprazolam is notably higher with CYP3A5. ki.se Specifically, the intrinsic clearance (a measure of enzyme efficiency) for alpha-hydroxylation by CYP3A5 is approximately three times higher than that of CYP3A4. nih.gov This highlights the substrate specificity of these enzymes, with CYP3A5 showing a preference for the alpha-hydroxylation pathway.

Table 1: Relative Contribution of CYP3A4 and CYP3A5 to Alprazolam Hydroxylation

| Enzyme | Primary Hydroxylation Product | Relative Efficiency for alpha-Hydroxylation |

| CYP3A4 | 4-hydroxyalprazolam | Lower |

| CYP3A5 | alpha-hydroxyalprazolam | Higher (approx. 3-fold greater than CYP3A4) |

This table summarizes the differential roles of CYP3A4 and CYP3A5 in the two main hydroxylation pathways of alprazolam based on in vitro findings. ki.senih.gov

Glucuronidation of alpha-Hydroxyalprazolam (Phase II Metabolism)

Following its formation in Phase I, alpha-hydroxyalprazolam undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the attachment of a glucuronic acid molecule to the hydroxyl group of alpha-hydroxyalprazolam, a reaction catalyzed by UGT enzymes. This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion from the body.

Several UGT isoforms have been identified as being involved in the glucuronidation of alpha-hydroxyalprazolam. The primary enzymes belong to the UGT1A and UGT2B subfamilies.

Research has highlighted UGT2B15 as a key enzyme in the glucuronidation of alpha-hydroxyalprazolam. In vitro assays have demonstrated that UGT2B15 exhibits significant activity towards this substrate. The process is dependent on the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). Kinetic studies have reported apparent Km values for UGT2B15-mediated glucuronidation in the range of 18–45 μM.

While UGT2B15 plays a major role, other UGT isoforms also contribute to the glucuronidation of alprazolam and its metabolites. Research has identified UGT1A4 as the primary isoform responsible for the direct glucuronidation of alprazolam itself. Additionally, UGT1A3 and UGT2B10 have been implicated in the glucuronidation of various compounds and are expressed in the liver, a primary site of drug metabolism. nih.govnih.govnih.gov Although their specific contribution to alpha-hydroxyalprazolam glucuronidation is less defined than that of UGT2B15, their known roles in metabolizing similar structures suggest a potential involvement.

Table 2: UGT Isoforms in Alprazolam Metabolism

| UGT Isoform | Substrate | Role |

| UGT2B15 | alpha-hydroxyalprazolam | Major enzyme in glucuronidation |

| UGT1A4 | Alprazolam | Primary enzyme for direct glucuronidation |

| UGT1A3 | Various | Potential involvement |

| UGT2B10 | Various | Potential involvement |

This table outlines the key UGT isoforms involved in the metabolism of alprazolam and its primary hydroxylated metabolite.

The formation of alpha-hydroxyalprazolam glucuronide is a multi-step metabolic process that begins with the biotransformation of its parent compound, alprazolam. pharmgkb.org This process involves two sequential phases of drug metabolism.

The initial step is a Phase I oxidation reaction, specifically hydroxylation. The primary enzymes responsible for this transformation are members of the cytochrome P450 (CYP) superfamily, predominantly CYP3A4 and CYP3A5. mdpi.com These enzymes catalyze the introduction of a hydroxyl group onto the alprazolam molecule, yielding the active metabolite alpha-hydroxyalprazolam. hmdb.ca While CYP3A4 and CYP3A5 are the main contributors, other enzymes like CYP3A7 and CYP2C9 may also play a minor role.

Following its formation, alpha-hydroxyalprazolam undergoes a Phase II conjugation reaction known as glucuronidation. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, research has identified UGT2B15 as a primary enzyme involved in the glucuronidation of alpha-hydroxyalprazolam. vulcanchem.com The UGT enzyme facilitates the attachment of a glucuronic acid molecule to the hydroxyl group of alpha-hydroxyalprazolam. This conjugation significantly increases the water solubility of the compound, preparing it for efficient elimination from the body, primarily through urine. wikipedia.orgnih.gov The resulting compound, this compound, is considered a terminal metabolite in the alprazolam biotransformation pathway.

Enzymatic Parameters and Cofactor Requirements for Glucuronidation

The enzymatic process of glucuronidation is dependent on specific kinetic parameters and the presence of an essential cofactor. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and follows Michaelis-Menten kinetics.

The key cofactor required for this conjugation reaction is uridine 5'-diphospho-glucuronic acid (UDPGA). nih.gov UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the alpha-hydroxyalprazolam substrate. wikipedia.org This process is an SN2 substitution reaction where a nucleophilic heteroatom of the substrate attacks the C1 atom of the glucuronic acid. helsinki.fi

The efficiency of this enzymatic reaction can be described by its kinetic parameters. For the UGT2B15-mediated glucuronidation of alpha-hydroxyalprazolam, the apparent Michaelis-Menten constant (Km) values have been reported to be in the range of 18–45 μM.

| Enzyme | Substrate | Parameter | Value | Cofactor |

|---|---|---|---|---|

| UGT2B15 | alpha-Hydroxyalprazolam | Apparent Km | 18–45 μM | UDPGA |

Cellular and Subcellular Localization of Glucuronidation Processes

Glucuronidation is a crucial Phase II metabolic pathway that occurs in various tissues throughout the body, with its primary site being the liver. wikipedia.orgresearchgate.netwikipedia.org The enzymes responsible for this process, UDP-glucuronosyltransferases (UGTs), are also found in other major organs, including the intestine, kidneys, and brain. wikipedia.orgresearchgate.net

On a subcellular level, UGT enzymes are membrane-bound proteins located within the smooth endoplasmic reticulum (ER). researchgate.netresearchgate.net The active site of the UGT enzyme is generally considered to reside within the lumen of the ER. researchgate.net This localization means that the substrate, alpha-hydroxyalprazolam, must enter the ER lumen, and the cofactor, UDPGA, is transported into the lumen via a specific antiporter. researchgate.net Once the glucuronide conjugate is formed, it must be removed from the lumen by transporters to be eliminated from the cell. nih.govresearchgate.net The concentration of UGTs in the microsomal fraction (fragments of the ER) of liver cells underscores the significance of this organelle in the glucuronidation process. nih.govkarger.com

Comparative Biochemical Aspects of Glucuronidation Across Metabolites

The metabolic pathway leading to this compound distinguishes it from some other benzodiazepines. While many benzodiazepines like lorazepam, oxazepam, and temazepam can be directly conjugated with glucuronic acid, the formation of this compound requires a preceding Phase I hydroxylation step. nih.gov This makes its formation dependent on CYP3A4 activity.

This compound is a major urinary metabolite of alprazolam. oup.comoup.com In contrast, for other benzodiazepines like diazepam, metabolites such as temazepam glucuronide and oxazepam glucuronide are the major species found in urine. researchgate.net The precursor, alpha-hydroxyalprazolam, exhibits significant cross-reactivity in some benzodiazepine (B76468) immunoassays, which can be much higher than that of other glucuronide metabolites like temazepam glucuronide or lorazepam glucuronide. This high cross-reactivity necessitates confirmatory testing to differentiate it from the parent drug, alprazolam.

Furthermore, studies comparing the hydrolysis efficiency of different glucuronide metabolites have shown variations. For instance, the recovery of alpha-hydroxyalprazolam after enzymatic hydrolysis can differ significantly depending on the type of β-glucuronidase enzyme used, highlighting differential reactivity among benzodiazepine glucuronides. oup.com

Advanced Analytical Methodologies for the Characterization and Quantification of Alpha Hydroxyalprazolam Glucuronide

Strategies for Sample Preparation and Hydrolysis of Glucuronide Conjugates

A critical step in the analysis of alpha-hydroxyalprazolam (B159172) glucuronide from biological matrices, such as urine, is the hydrolysis of the glucuronide conjugate to its aglycone form, alpha-hydroxyalprazolam. This is typically followed by purification steps to remove interfering substances.

Enzymatic Hydrolysis Techniques Utilizing Beta-Glucuronidase

Enzymatic hydrolysis using β-glucuronidase is the preferred method for cleaving the glucuronide bond from metabolites like alpha-hydroxyalprazolam glucuronide. This approach is favored over acid hydrolysis, which can cause degradation of the target analyte. The choice of enzyme source and the optimization of reaction conditions are paramount for achieving efficient and reliable hydrolysis.

The use of recombinant β-glucuronidase has demonstrated significant advantages over traditional enzyme preparations from sources like abalone or Helix pomatia. Recombinant enzymes offer higher purity, lot-to-lot consistency, and improved hydrolytic efficiency for a broad range of glucuronidated compounds.

One study highlighted that the mean recovery of α-hydroxyalprazolam was 50% higher when using a recombinant β-glucuronidase compared to an abalone-derived enzyme. oup.comoup.com This suggests a more effective cleavage of the glucuronide conjugate from the α-hydroxyalprazolam molecule by the recombinant enzyme. Furthermore, recombinant enzymes have been shown to facilitate the efficient hydrolysis of a wider array of glucuronides, which is particularly beneficial in comprehensive drug screening panels. researchgate.net The enhanced performance of recombinant enzymes can lead to faster analysis times and more accurate quantification of the target analyte.

To ensure complete and efficient hydrolysis of this compound, the optimization of several key parameters is essential. These include the pH of the reaction mixture, the incubation temperature, and the duration of the hydrolysis step.

Optimal conditions can vary depending on the source of the β-glucuronidase. For instance, a study using β-glucuronidase from Helix pomatia identified the optimal conditions for the hydrolysis of urinary benzodiazepine (B76468) conjugates, including alpha-hydroxyalprazolam, to be a pH of 4.5, an incubation temperature of 56°C, and a reaction time of 2 hours. nih.gov

In contrast, methods utilizing recombinant β-glucuronidase often allow for more rapid hydrolysis under different conditions. For example, a novel recombinant β-glucuronidase demonstrated optimal performance at a pH of 6.8 and a temperature of 55°C, with maximum hydrolysis of benzodiazepine glucuronides achieved within 45 minutes. oup.comoup.com Remarkably, at room temperature, this recombinant enzyme achieved maximum hydrolysis in as little as 5 minutes, significantly reducing sample preparation time. oup.comoup.com

The following table summarizes a selection of optimized hydrolysis conditions for benzodiazepine glucuronides, including those applicable to this compound.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Incubation Time | Reference |

| Helix pomatia β-glucuronidase | 4.5 | 56 | 2 hours | nih.gov |

| Recombinant β-glucuronidase | 6.8 | 55 | 45 minutes | oup.comoup.com |

| Recombinant β-glucuronidase | 6.8 | Room Temperature | 5 minutes | oup.comoup.com |

| β-glucuronidase (unspecified) | Not specified | 60 | 2 hours | nih.govoup.com |

| Glucuronidase (unspecified) | 4.5 | 37 | Not specified | nih.gov |

Solid-Phase Extraction (SPE) and Other Purification Methods

Following enzymatic hydrolysis, a purification step is necessary to remove matrix components that could interfere with the subsequent analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological samples like urine. gilson.com

For the analysis of benzodiazepines, including alpha-hydroxyalprazolam, various SPE sorbents and protocols have been developed. A common approach involves the use of mixed-mode cation exchange columns. For instance, one method describes the use of Bond Elut Certify columns for the extraction of hydrolyzed benzodiazepine metabolites after adjusting the sample to a pH of 4.5. nih.gov Another validated method for the determination of several benzodiazepines, including alpha-hydroxyalprazolam, in urine employs a polymer-based mixed-mode SPE column. nih.govoup.com

The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and a clean extract. A study on the automated SPE of benzodiazepines from urine utilized Phenomenex Strata™ X-Drug N cartridges, which are a polymeric reversed-phase sorbent. gilson.com The recovery of alpha-hydroxyalprazolam using this automated SPE method was found to be within an acceptable range for quantitative analysis.

Chromatographic Separation Techniques

The separation of the hydrolyzed and purified alpha-hydroxyalprazolam from other compounds is typically achieved using chromatographic methods, most notably liquid chromatography.

Liquid Chromatography (LC) Approaches for Polar Metabolites

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and specific quantification of polar metabolites like alpha-hydroxyalprazolam. nih.govnih.govscispace.com Reversed-phase chromatography is a common approach, where the choice of column and mobile phase composition is tailored to achieve optimal separation.

One established LC-MS/MS method for the simultaneous determination of alprazolam and alpha-hydroxyalprazolam in plasma utilizes a reversed-phase C18 HPLC column. nih.govscispace.com The separation is achieved isocratically with a mobile phase consisting of a 60:40 mixture of methanol and water, with 0.1% formic acid added to improve peak shape and ionization efficiency. nih.govscispace.com

For broader screening of benzodiazepines in urine, including alpha-hydroxyalprazolam, a method has been developed using a polymer-based mixed-mode column followed by LC-MS/MS analysis. nih.govoup.com Another high-performance method for the analysis of alprazolam and its hydroxy metabolite involves the use of a C18 BEH (Ethylene Bridged Hybrid) column with a gradient elution of formic acid in water and acetonitrile. researchgate.net This approach provides excellent resolution and peak shape for the analytes.

The following table provides examples of liquid chromatography conditions used for the analysis of alpha-hydroxyalprazolam.

| Column Type | Mobile Phase | Elution Mode | Reference |

| Reversed-phase C18 | Methanol:Water (60:40) with 0.1% Formic Acid | Isocratic | nih.govscispace.com |

| Polymer-based mixed-mode | Not specified | Not specified | nih.govoup.com |

| C18 BEH (1.7µm) | Formic acid (aqueous):Acetonitrile | Gradient | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Glucuronides

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the analysis of polar compounds like glucuronide metabolites, which can be challenging to retain and separate using traditional reversed-phase liquid chromatography (RPLC). researchgate.netnih.gov Glucuronides, being polar molecules with an acidic pKa around 3, often require acidic mobile phases in RPLC to enhance retention through hydrophobic interactions. researchgate.net HILIC, however, offers an alternative separation mechanism based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

The utility of HILIC extends to the comprehensive profiling of glucuronide conjugates in biological matrices. acs.org A key advantage of HILIC is its ability to retain and separate highly polar compounds that elute in or near the void volume in RPLC. This is particularly beneficial for the direct analysis of glucuronide conjugates without the need for derivatization or hydrolysis, which can be time-consuming and prone to issues like incomplete reactions or analyte degradation. researchgate.net

For the analysis of various hydrophilic compounds, including glucuronides, polymer-based amino columns used in HILIC mode under alkaline conditions have shown significant advantages. shodexhplc.com These columns can operate over a wide pH range (typically 2 to 13), which allows for high-sensitivity analysis using negative mode electrospray ionization mass spectrometry (ESI-MS). shodexhplc.com The use of alkaline mobile phases, such as ammonia water/acetonitrile gradients, can effectively separate and detect a wide range of hydrophilic compounds, including sugars, organic acids, and amino acids, often in a single run without prior derivatization. shodexhplc.com This approach also minimizes column bleeding, a common issue with silica-based amino columns that can lead to increased background noise and ion suppression in MS detection. shodexhplc.com

While direct HILIC analysis of this compound is not extensively detailed in the provided search results, the principles of HILIC for glucuronide analysis are well-established. The characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is a widely used technique in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for profiling glucuronides, a strategy that can be readily coupled with HILIC separation. acs.org

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a well-established and robust technique for the confirmation and quantification of benzodiazepine metabolites in biological samples, including urine. nih.govpsu.educapes.gov.br However, due to the low volatility and thermal instability of many benzodiazepine metabolites, including hydroxylated forms like alpha-hydroxyalprazolam, derivatization is a crucial step to render them suitable for GC analysis. psu.edu

A common approach involves the enzymatic hydrolysis of glucuronide conjugates to their free forms, followed by extraction and derivatization. nih.govoup.comnih.gov For instance, β-glucuronidase from Helix pomatia is often used for this hydrolysis step. oup.com Following hydrolysis and extraction, various derivatization strategies can be employed. Silylation is a frequently used technique, with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) or tert-butyldimethylsilyl (-TBDMS) derivatives being utilized. nih.govnih.gov TBDMS derivatives have been suggested to be more sensitive than trimethylsilyl (-TMS) derivatives. nih.gov

Another derivatization strategy involves a two-stage process of propylation and propionylation. nih.gov This method includes the propylation of the secondary amine in the lactam ring using tetramethylammonium hydroxide and propyliodide, followed by the propionylation of hydroxyl groups with a mixture of triethylamine and propionic anhydride. oup.comnih.gov This sequential derivatization has been successfully applied to a wide range of benzodiazepines and their metabolites. nih.gov Similarly, acetylation with pyridine and acetic anhydride has been used to create stable derivatives of benzodiazepines for GC-MS analysis. capes.gov.br

The choice of derivatization reagent is critical for achieving optimal chromatographic separation and mass spectral characteristics. For alpha-hydroxyalprazolam, derivatization of its hydroxyl group is necessary. For example, a method involving propionylation of the hydroxyl group has been described. psu.edu The resulting derivative can then be separated on a capillary column, such as a methyl silicone column, and identified and quantified by full-scan GC-MS. nih.govpsu.edu The use of deuterated internal standards, such as alpha-hydroxyalprazolam-d5, is essential for accurate quantification. nih.govcerilliant.com

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and identification of this compound and its aglycone, alpha-hydroxyalprazolam. It is almost always coupled with a chromatographic separation technique, primarily liquid chromatography (LC) and less commonly, gas chromatography (GC).

Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of alprazolam and its metabolites, including alpha-hydroxyalprazolam, in various biological matrices such as plasma, urine, and meconium. nih.govoup.comnih.gov This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of analytes. nih.govoup.com

In LC-MS/MS methods, analytes are typically separated using reversed-phase chromatography on a C18 column and detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This mode involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ for the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This process significantly reduces background noise and enhances specificity.

For the analysis of alpha-hydroxyalprazolam, deuterated internal standards like alpha-hydroxyalprazolam-d5 are commonly used to ensure accurate quantification. cerilliant.comnih.gov Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the complex biological matrix. nih.govnih.gov In the case of analyzing the glucuronide conjugate, an enzymatic hydrolysis step using β-glucuronidase is often performed to convert the glucuronide to its free form, alpha-hydroxyalprazolam, prior to extraction and analysis. nih.gov However, direct analysis of the glucuronide is also possible.

The sensitivity of LC-MS/MS methods is remarkable, with limits of quantification (LOQ) for alpha-hydroxyalprazolam reported to be as low as 0.05 ng/mL in plasma. nih.govresearchgate.net These methods have been successfully developed and validated for the simultaneous determination of multiple benzodiazepines and their metabolites. nih.govoup.com

High-Resolution Accurate Mass Spectrometry (LC-MS/MS HRAM, LC-QTOF-MS)

High-resolution accurate mass spectrometry (HRAMS), often coupled with liquid chromatography (LC), provides an advanced platform for the identification and screening of benzodiazepines and their metabolites. youtube.com Instruments like quadrupole time-of-flight (QTOF) mass spectrometers offer the advantage of providing the exact mass of the detected ions with high accuracy, which aids in the confident identification of compounds. oup.com

HRAMS is particularly useful for identifying unknown metabolites and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). The high mass accuracy allows for the determination of the elemental formula of a detected ion, which is a powerful tool for structural elucidation.

In the context of this compound, HRAMS can be used to accurately measure the mass of the intact glucuronide molecule as well as its fragment ions. This information can confirm the identity of the metabolite and provide insights into its structure. For instance, the exact mass of this compound is 500.1098767 Da. nih.gov HRAMS can also be used in targeted screening approaches, where a list of known benzodiazepines and their metabolites is screened for in a sample. youtube.com This approach improves specificity and sensitivity compared to traditional immunoassays. youtube.com

Ionization Techniques and Fragmentation Patterns

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of benzodiazepines and their metabolites by LC-MS. nih.govumich.edu ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode, which is the preferred mode for benzodiazepine analysis. nih.gov

The fragmentation of the protonated molecule of alpha-hydroxyalprazolam in tandem mass spectrometry (MS/MS) provides characteristic product ions that are used for its identification and quantification. While the specific fragmentation pattern of this compound is not detailed in the provided search results, the fragmentation of the aglycone, alpha-hydroxyalprazolam, and its parent compound, alprazolam, can provide insights. For alprazolam, the protonated molecule at m/z 309 fragments to produce major product ions at m/z 281 (loss of N₂) and m/z 274 (loss of the C-Cl bond). umich.edu

For alpha-hydroxyalprazolam, the fragmentation would involve the triazolo-benzodiazepine core and the hydroxylated side chain. The fragmentation of the glucuronide conjugate would likely involve the characteristic neutral loss of the glucuronic acid moiety (176 Da) to produce the protonated alpha-hydroxyalprazolam ion, which would then undergo further fragmentation.

In gas chromatography-mass spectrometry (GC-MS), electron ionization (EI) is commonly used. nih.gov EI is a hard ionization technique that produces extensive fragmentation, resulting in a characteristic mass spectrum that can be used as a fingerprint for compound identification. Negative-ion chemical ionization (NICI) is another technique used in GC-MS for the analysis of benzodiazepines, offering high sensitivity for electrophilic compounds. oup.comnih.gov

Method Validation Parameters in Bioanalytical Research

The validation of bioanalytical methods is a critical requirement for ensuring the reliability and accuracy of quantitative data in research and regulatory submissions. waters.comwaters.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for bioanalytical method validation. waters.com The key parameters that must be evaluated include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. forensicresources.org

Accuracy: The closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal concentration. nih.govwaters.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is evaluated at both intra-assay (within-run) and inter-assay (between-run) levels. nih.govnih.govnih.gov

Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte. A calibration curve is generated using a series of standards, and its linearity is assessed over a defined concentration range. The correlation coefficient (r or r²) is used to evaluate the goodness of fit. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.govresearchgate.netnih.gov

Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. nih.govresearchgate.net

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. forensicresources.orgresearchgate.net

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability and short-term room temperature stability. waters.comwaters.com

For the analysis of alpha-hydroxyalprazolam, validated methods have demonstrated high accuracy and precision, with coefficients of variation typically below 15%. nih.govnih.gov The LOQ for alpha-hydroxyalprazolam has been reported to be as low as 0.05 ng/mL in plasma. nih.govresearchgate.net

Assessment of Sensitivity, Specificity, and Linearity

Method validation ensures that an analytical procedure is suitable for its intended purpose. For α-hydroxyalprazolam glucuronide, this often involves analyzing its hydrolyzed form, α-hydroxyalprazolam.

Sensitivity , defined by the limit of detection (LOD) and the limit of quantitation (LOQ), is a crucial parameter. A sensitive electrospray ionization HPLC-MS/MS method has been developed that can detect α-hydroxyalprazolam at levels as low as 0.05 ng/mL in plasma. nih.gov Another method utilizing automated solid-phase extraction (SPE) followed by MS-MS analysis reported an LOD of 25 ng/mL and a lower limit of quantitation (LLOQ) of 50 ng/mL in urine. chromatographyonline.com Similarly, a GC/MS method established an LOD of 50 ng/mL for related compounds. researchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Mass spectrometry-based methods provide excellent specificity due to the unique mass transitions of the analyte. nih.govchromatographyonline.com For instance, in an HPLC-MS/MS analysis, unique mass transitions for α-hydroxyalprazolam ensure that it is distinguished from its parent compound, alprazolam, and other potential interferences. nih.govchromatographyonline.com The matrix effect, a potential challenge to specificity and accuracy, is assessed by comparing the analytical response of the compound in the biological matrix (e.g., urine) to its response in a clean solvent. chromatographyonline.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A validated GC-MS method for α-hydroxyalprazolam in plasma was linear from 0.25 to 50 ng/mL. nih.gov An HPLC-MS/MS method demonstrated a broader linear range, proving linear up to 50 ng/mL with a sensitivity of 0.05 ng/mL. nih.gov

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Source |

|---|---|---|---|---|---|

| HPLC-MS/MS | Plasma | 0.05 ng/mL | Not Specified | 0.05 - 50 ng/mL | nih.gov |

| GC/MS | Plasma | Not Specified | 0.25 ng/mL | 0.25 - 50 ng/mL | nih.gov |

| Automated SPE-MS/MS | Urine | 25 ng/mL | 50 ng/mL | Up to 10,000 ng/mL | chromatographyonline.com |

Evaluation of Reproducibility and Accuracy in Research Matrices

Reproducibility (or precision) measures the closeness of agreement between repeated measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) and is assessed within a single analytical run (intra-assay precision) and between different runs on different days (inter-assay precision).

Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of the nominal concentration.

For an HPLC-MS/MS method in plasma, the intra-assay %CV for α-hydroxyalprazolam was ≤ 8.4% at concentrations of 2, 5, and 20 ng/mL. nih.gov The inter-assay variability at the same concentrations was 9.6% CV, 9.2% CV, and 7.8% CV, respectively. nih.gov The accuracy for this method was reported to be within ± 6.6% for the analyte. nih.gov A separate GC/MS method demonstrated an intra-assay precision for α-hydroxyalprazolam of 15.8% at 0.5 ng/mL and 4.2% at 50 ng/mL. nih.gov Another study using GC/MS reported within-day precision for related triazolobenzodiazepines ranging from 3.8% to 18.9% and between-day precision from 3.4% to 19.9%. researchgate.net The accuracy of this method was found to be between 99.61% and 100.86%. researchgate.net

| Analytical Method | Matrix | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Nominal) | Source |

|---|---|---|---|---|---|---|

| HPLC-MS/MS | Plasma | 2.0 | ≤ 8.4 | 9.6 | ≤ ± 6.6% | nih.gov |

| 5.0 | ≤ 8.4 | 9.2 | ||||

| 20.0 | ≤ 8.4 | 7.8 | ||||

| GC/MS | Plasma | 0.5 | 15.8 | Not Specified | Not Specified | nih.gov |

| 50.0 | 4.2 | Not Specified | Not Specified | |||

| GC/MS | Not Specified | Not Specified | 0.14 - 1.67 | 0.40 - 1.50 | 99.61 - 100.86% | researchgate.net |

Use of Deuterated Internal Standards

The use of stable, isotopically labeled internal standards is the preferred method for quantitative analysis using mass spectrometry. researchgate.net For the analysis of α-hydroxyalprazolam, a deuterated analog, α-hydroxyalprazolam-D5, is commercially available and serves as an ideal internal standard. cerilliant.com

These standards are added to the sample at the beginning of the extraction process. nih.govnih.gov Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer. researchgate.net However, it is distinguishable by its higher mass. By calculating the ratio of the response of the analyte to the response of the known concentration of the internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.govnih.gov The use of matching deuterated internal standards for each analyte is a hallmark of robust quantitative HPLC-MS/MS methods. chromatographyonline.com

Spectroscopic and Other Advanced Characterization Methods (e.g., NMR for structural confirmation)

Mass spectrometry (MS) is a primary spectroscopic technique for the characterization of α-hydroxyalprazolam glucuronide and its aglycone. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation pattern of the molecule. The mass spectra of derivatized α-hydroxyalprazolam and its deuterated analog have been documented, which is crucial for their identification in GC-MS analysis. researchgate.net

Preclinical and in Vitro Investigations of Alpha Hydroxyalprazolam Glucuronide Disposition

In Vitro Models for Studying Glucuronidation

A variety of in vitro systems are employed to study the glucuronidation of alpha-hydroxyalprazolam (B159172), each offering unique advantages for elucidating the enzymes and kinetics involved in this metabolic pathway.

Human Liver Microsomes (HLMs) and Cytosolic Fractions

Human liver microsomes (HLMs) are a cornerstone in vitro tool for studying drug metabolism, including the glucuronidation of alprazolam's metabolites. nih.gov HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govhelsinki.fi

Animal Model Studies on Alprazolam Metabolism and Metabolite Disposition

Preclinical studies in animal models are essential for understanding the in vivo disposition of drugs and their metabolites, providing data that can help predict human pharmacokinetics.

Species-Specific Differences in Glucuronidation Pathways and Metabolite Profiles

Significant species-specific differences exist in drug metabolism, including glucuronidation. nih.govmdpi.com These differences can impact the metabolite profile and the rate of clearance of a drug, making cross-species extrapolation of data challenging. nih.gov

Studies comparing the metabolism of alprazolam in human, monkey, mouse, and rat liver microsomes have revealed both similarities and differences. nih.gov While the formation of 4-hydroxyalprazolam (B159327) and alpha-hydroxyalprazolam occurs across these species, the ratio of these metabolites can vary. nih.gov For example, in all species studied, the rate of 4-hydroxyalprazolam formation was greater than that of alpha-hydroxyalprazolam. nih.gov However, the numerical ratio of these metabolites in human liver microsomes was found to be larger than what is observed in human plasma, suggesting potential differences in subsequent clearance pathways like glucuronidation between in vitro systems and the in vivo human situation. nih.gov The use of humanized animal models, such as mice with "humanized" UGT enzymes, is a promising approach to overcome these species differences and better predict human drug glucuronidation. nih.gov

Table 1: Comparison of Alprazolam Hydroxylation in Liver Microsomes from Different Species

| Species | Predominant Hydroxylated Metabolite | Reference |

| Human | 4-hydroxyalprazolam | nih.gov |

| Monkey | 4-hydroxyalprazolam | nih.gov |

| Mouse | 4-hydroxyalprazolam | nih.gov |

| Rat | 4-hydroxyalprazolam | nih.gov |

This table is based on the general finding that 4-OH-ALP formation exceeds that of α-OH-ALP in all species tested.

Disposition Kinetics of Glucuronides in Preclinical Species

The disposition kinetics of glucuronide metabolites in preclinical species provide valuable information on their absorption, distribution, metabolism, and excretion (ADME). Studies in rats using radiolabeled alprazolam have shown that the polar metabolites, which would include the glucuronides of alpha-hydroxyalprazolam, are readily conjugated and excreted, resulting in minimal brain uptake. nih.gov This suggests an efficient clearance mechanism for these conjugated metabolites.

In Vitro-In Vivo Correlation (IVIVC) Methodologies for Glucuronidation

In vitro-in vivo correlation (IVIVC) represents a predictive mathematical model that connects the in vitro properties of a drug with its in vivo response. nih.gov In pharmacokinetics, IVIVC is crucial for forecasting a drug's in vivo performance from in vitro data, thereby guiding development, supporting regulatory submissions, and potentially reducing the need for extensive in vivo studies. nih.govdissolutiontech.com For compounds cleared via metabolism, IVIVC methodologies aim to predict in vivo metabolic clearance from rates determined in laboratory settings. umich.edu

Glucuronidation, a process catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, is a primary Phase II metabolic pathway responsible for the clearance of many drugs. umich.edunih.gov Therefore, establishing a reliable IVIVC for glucuronidation is essential for understanding the disposition of drugs and their metabolites, such as alpha-hydroxyalprazolam. The development of an IVIVC for glucuronidation involves measuring metabolic rates in various in vitro systems and then using mathematical models to scale these findings to predict human pharmacokinetics. umich.eduelsevierpure.com

Several in vitro approaches have been developed to predict in vivo glucuronidation, primarily using systems derived from the liver, the main site of this metabolic process. nih.gov The intrinsic clearance (CLint) determined from these in vitro experiments is a key parameter used for extrapolation to in vivo hepatic clearance. umich.edunih.gov

In Vitro Systems for Glucuronidation Assessment

The selection of an appropriate in vitro system is fundamental to the accuracy of IVIVC for glucuronidation. The most common systems include human liver microsomes (HLM), hepatocytes, and recombinant UGT enzymes. Each system has distinct characteristics and applications.

| In Vitro System | Description | Key Parameters Measured | Primary Use in IVIVC |

| Human Liver Microsomes (HLM) | Vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of UGT enzymes. nih.govresearchgate.net | Intrinsic clearance (CLint), Michaelis-Menten kinetics (Km, Vmax), Inhibition constants (Ki). umich.edu | Widely used for initial clearance prediction and reaction phenotyping. researchgate.net |

| Hepatocytes | Intact liver cells, available as fresh preparations, cryopreserved suspensions, or in co-culture models (e.g., HepatoPac). semanticscholar.orgnih.gov | Metabolic stability, intrinsic clearance (CLint), metabolite identification. nih.gov | Considered more physiologically relevant as they contain both enzymes and transporters. researchgate.net |

| Recombinant UGTs | Individual human UGT enzymes expressed in cell lines. umich.edunih.gov | Enzyme-specific kinetics, identification of specific UGT isoforms involved in a metabolite's formation. nih.gov | Used for reaction phenotyping to pinpoint which UGT enzyme is responsible for a specific glucuronidation reaction. umich.edu |

The intrinsic clearance values generated from these systems can be scaled to predict whole-liver intrinsic clearance using physiological parameters such as microsomal protein per gram of liver and liver weight. nih.gov However, a persistent challenge in the field is that CLint values from HLM often significantly under-predict in vivo hepatic clearance for glucuronidated drugs, sometimes by an order of magnitude. researchgate.net While hepatocytes tend to provide more accurate predictions than microsomes, under-prediction can still occur. researchgate.net

Factors Influencing IVIVC Accuracy

Several factors can influence the accuracy of predicting in vivo glucuronidation from in vitro data. Optimizing incubation conditions and accounting for additional biological processes are critical for improving the correlation.

| Factor | Impact on IVIVC | Rationale / Findings |

| Bovine Serum Albumin (BSA) | Improves prediction accuracy. | The addition of BSA to microsomal incubations has been shown to yield more accurate predictions of in vivo clearances. elsevierpure.comnih.gov For a set of 10 drugs, adding 2% BSA to incubations with combined P450 and UGT cofactors resulted in 8 compounds having their clearance predicted within a 2-fold error of in vivo values. nih.gov |

| Advanced Hepatocyte Models | Enhanced predictive performance. | Co-cultured hepatocyte systems (like HepatoPac) have shown a reduced under-estimation of hepatic intrinsic clearance compared to traditional suspended hepatocytes for UGT substrates. nih.gov |

| Transporter-Metabolism Interplay | A major source of prediction error if ignored. | The disposition of the formed glucuronide metabolite is often dependent on efflux and uptake transporters. Failure to account for this transport can lead to poor IVIVC. A proposed transport-glucuronidation classification system aims to address this challenge. nih.gov |

| Incubation Cofactors & Conditions | Can significantly alter measured clearance. | Using combined cofactors for both Phase I (P450) and Phase II (UGT) enzymes in HLM provides a more comprehensive assessment of clearance for drugs metabolized by multiple pathways. nih.gov Optimizing pH has also been shown to improve predictability for certain types of glucuronidation. semanticscholar.org |

The successful development of an IVIVC for a compound like alpha-hydroxyalprazolam glucuronide would depend on carefully considering these factors. It requires not only an accurate measurement of the formation rate of the glucuronide in a well-chosen in vitro system but also an understanding of the subsequent transport and elimination of the metabolite, highlighting the complex interplay between metabolic enzymes and transporters. nih.gov

Theoretical and Computational Approaches in Glucuronide Research

Molecular Modeling of UGT-Substrate Interactions

Molecular modeling techniques, such as molecular docking, are pivotal in elucidating the interactions between substrates and the active sites of metabolizing enzymes. In the context of alpha-hydroxyalprazolam (B159172) glucuronide, the focus is on the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating glucuronic acid to the alpha-hydroxyalprazolam molecule.

Research has identified that the glucuronidation of many benzodiazepines is primarily catalyzed by specific UGT isoforms, with UGT1A4 and members of the UGT2B family, such as UGT2B15, often implicated. nih.govresearchgate.net While direct crystallographic data for the alpha-hydroxyalprazolam-UGT complex is not available, homology models of UGT enzymes are employed to predict substrate binding. nih.gov These models are constructed based on the known structures of related enzymes.

Molecular docking simulations can then be performed to predict the binding orientation and affinity of alpha-hydroxyalprazolam within the active site of relevant UGT isoforms. nih.gov These simulations help to identify key amino acid residues that are crucial for substrate recognition and catalysis. For instance, studies on other substrates have shown that hydrogen bonding and hydrophobic interactions within the UGT active site are critical for proper substrate positioning and subsequent glucuronidation. nih.govresearchgate.net Though specific studies on alpha-hydroxyalprazolam are limited, research on analogous compounds like oxazepam, another benzodiazepine (B76468), has provided insights into UGT2B15 substrate binding, which can be extrapolated to understand the glucuronidation of alpha-hydroxyalprazolam. nih.govnih.gov

Table 1: Key UGT Isoforms and Their Relevance to Benzodiazepine Glucuronidation

| UGT Isoform | Known Benzodiazepine Substrates | Relevance to alpha-Hydroxyalprazolam Glucuronidation |

| UGT1A4 | Clonazolam, Deschloroetizolam, Etizolam, Flubromazolam, Metizolam | Potentially involved due to its role in the glucuronidation of other designer benzodiazepines. nih.gov |

| UGT2B7 | Lorazepam, Oxazepam | Plays a role in the glucuronidation of other benzodiazepines, suggesting a potential, though likely minor, role for alpha-hydroxyalprazolam. nih.govresearchgate.net |

| UGT2B15 | Lorazepam, Oxazepam | Considered a likely candidate for alpha-hydroxyalprazolam glucuronidation due to its known role in metabolizing similar benzodiazepine structures. nih.govnih.govresearchgate.net |

This table is generated based on available data for various benzodiazepines and may not represent direct findings for alpha-hydroxyalprazolam.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Glucuronidation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. xenotech.com In the context of alpha-hydroxyalprazolam glucuronide, QSAR models can be developed to predict the rate and extent of glucuronidation for alprazolam and its metabolites based on their physicochemical properties.

While specific QSAR models for the glucuronidation of alpha-hydroxyalprazolam are not extensively documented in the literature, QSAR studies on other benzodiazepines and UGT substrates provide a solid foundation. nih.govnih.govherts.ac.uk These studies typically use a set of known UGT substrates to build a model that can then predict the metabolic fate of new or untested compounds. The models are built using various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

For example, a QSAR model for benzodiazepine glucuronidation might reveal that the presence of a hydroxyl group at a specific position and a certain range of lipophilicity are key determinants for efficient conjugation by UGT enzymes. blogspot.comnih.gov Such models can be valuable in predicting whether structural modifications to alprazolam would lead to altered rates of glucuronidation for its metabolites. A validated QSAR model could predict the biological activity of numerous designer benzodiazepines, with some models showing high predictive accuracy. xenotech.comresearchgate.net

Table 2: Representative Molecular Descriptors Used in QSAR Models for Metabolism

| Descriptor Type | Description | Relevance to Glucuronidation Prediction |

| Topological Descriptors | Describe the connectivity of atoms in a molecule. | Can influence how the substrate fits into the UGT active site. |

| Electronic Descriptors | Describe the distribution of electrons in a molecule (e.g., partial charges). | Important for interactions with polar residues in the enzyme's active site. |

| Hydrophobicity Descriptors | Quantify the lipophilicity of a molecule (e.g., LogP). | Affects membrane transport and binding to the hydrophobic regions of the UGT active site. |

| Steric Descriptors | Describe the size and shape of a molecule. | Crucial for determining if the substrate can be accommodated within the active site. |

Predictive Modeling of Metabolite Formation and Disposition in Biological Systems

Predictive modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. nih.govkinampark.com PBPK models for alprazolam have been developed to understand its pharmacokinetic profile and can be extended to predict the formation and disposition of its metabolites, including this compound. researchgate.netresearchgate.net

These models integrate in vitro data on metabolism, such as enzyme kinetics from human liver microsomes, with physiological parameters of the human body (e.g., blood flow rates, organ volumes). nih.govresearchgate.net By incorporating data on the activity of CYP3A4 (the primary enzyme for the formation of alpha-hydroxyalprazolam) and relevant UGT isoforms, PBPK models can simulate the concentration-time profiles of both the parent drug and its metabolites in various tissues. researchgate.netnih.gov

PBPK modeling is particularly useful for exploring the impact of various factors on metabolite disposition, such as genetic polymorphisms in UGT enzymes or drug-drug interactions. nih.govresearchgate.net For instance, a PBPK model could simulate how a co-administered drug that inhibits UGT2B15 might lead to an accumulation of alpha-hydroxyalprazolam and a decrease in the formation of its glucuronide. While building PBPK models for UGT substrates has its challenges, they have proven useful in predicting intestinal metabolism and the impact of enzyme polymorphisms. nih.govresearchgate.net

Table 3: Key Parameters in a PBPK Model for Alprazolam and its Metabolites

| Parameter Category | Specific Parameters | Role in Modeling this compound Disposition |

| Drug-Specific | Molecular weight, LogP, pKa, Intrinsic clearance (CYP3A4, UGTs) | Determine the fundamental physicochemical and metabolic properties of alprazolam and alpha-hydroxyalprazolam. |

| System-Specific | Organ volumes, Blood flow rates, Tissue composition | Define the physiological environment in which the drug and its metabolites are distributed. |

| Enzyme-Specific | UGT isoform expression levels in different tissues (liver, kidney, intestine) | Determine the capacity for glucuronidation in various organs. nih.govcriver.com |

Comparative Biochemistry and Evolution of Glucuronidation Enzymes Relevant to Benzodiazepines

Phylogenetic Analysis of UGT Isoforms Involved in Benzodiazepine (B76468) Glucuronidation

The human UGT superfamily is categorized into two primary families, UGT1 and UGT2, based on sequence homology. nih.gov The UGT1 family arises from a single gene locus on chromosome 2 through the alternative splicing of 13 unique first exons to a set of four common exons, resulting in nine functional proteins (UGT1A1, UGT1A3, UGT1A4, UGT1A5, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10). nih.govwikipedia.org The UGT2 family, located on chromosome 4, is subdivided into UGT2A and UGT2B subfamilies, which are encoded by distinct genes. nih.govnih.gov

Phylogenetic studies suggest a complex evolutionary history for these enzymes. The UGT1 family gene diversity appears to be an ancient trait, inherited from a common ancestor of birds and mammals. researchgate.net In contrast, the UGT2B subfamily, which is crucial for the metabolism of various drugs and endogenous compounds, is thought to have emerged later in eutherian mammals, potentially driven by co-evolution with flowering plants and the need to metabolize dietary xenobiotics. researchgate.netbiorxiv.org This evolutionary path has led to species-specific diversification of UGT2B genes. biorxiv.org

Several UGT isoforms are instrumental in the glucuronidation of benzodiazepines:

UGT1A4: This isoform is primarily responsible for the N-glucuronidation of triazolo-benzodiazepines like alprazolam and midazolam. clinpgx.orgtandfonline.com It also metabolizes some tricyclic antidepressants and antipsychotics. nih.gov

UGT2B7 and UGT1A9: These enzymes catalyze the glucuronidation of R-oxazepam. clinpgx.orgpharmgkb.org

UGT2B15: This isoform stereoselectively glucuronidates S-oxazepam and is also involved in the metabolism of lorazepam. clinpgx.orgpharmgkb.orgnih.gov

The specific UGTs involved in benzodiazepine metabolism belong to both the UGT1A and UGT2B subfamilies, reflecting the diverse evolutionary pressures that have shaped the substrate specificities of these enzymes. The evolution of UGT1A4 provided a pathway for the metabolism of compounds with tertiary amine groups, characteristic of certain benzodiazepines, while the diversification of the UGT2B subfamily equipped mammals to handle a different range of chemical structures, including other benzodiazepine metabolites. biorxiv.orgtandfonline.com

Interspecies Variations in UGT Expression and Glucuronidation Capacity

Marked species differences exist in the expression, function, and substrate selectivity of UGT enzymes, which can significantly impact drug metabolism and pharmacokinetics. nih.gov These variations are a critical consideration when extrapolating preclinical animal data to humans. For instance, cats and other pure carnivores exhibit low UGT1A and UGT2B activities, which is attributed to the pseudogenization of certain UGT genes, like UGT1A6, as their diet contains fewer plant-derived xenobiotics. researchgate.netbiorxiv.org

In vitro studies using liver and intestinal microsomes have quantified these interspecies differences in glucuronidation capacity. While a general correlation in intrinsic clearance can be observed between humans and laboratory animals like dogs and monkeys, human intestinal microsomes tend to show lower glucuronidation activity. nih.gov Rats, however, often show a poor correlation with human intestinal glucuronidation. nih.gov The development of "humanized" mice, which express human UGT genes (e.g., hUGT1 mice), is a strategy to overcome these species differences and create more predictive models for human drug metabolism. nih.gov

The following table presents comparative data on the glucuronidation rates of two different drug substrates in liver microsomes from various species, illustrating the significant inter-species variability in metabolic capacity.

| Species | Ezetimibe (B1671841) Glucuronide (nmol/min/mg) | Diclofenac (B195802) Glucuronide (nmol/min/mg) |

|---|---|---|

| Human | 1.90 ± 0.08 | 6.66 ± 0.33 |

| Monkey | 3.87 ± 0.22 | 3.88 ± 0.15 |

| Dog | 1.19 ± 0.06 | 5.05 ± 0.42 |

| Rat | 2.40 ± 0.15 | 0.83 ± 0.04 |

| Mouse | 2.23 ± 0.10 | 7.22 (no SD provided) |

Data derived from studies on ezetimibe and diclofenac glucuronidation. mdpi.comnih.gov Values are presented as mean ± standard deviation where available.

These data clearly demonstrate that the rate of glucuronidation for the same compound can vary several-fold between species. For example, the maximum reaction rate (Vmax) for diclofenac glucuronidation is over 8 times higher in mouse liver microsomes than in rat liver microsomes. nih.gov Similarly, monkey liver microsomes metabolize ezetimibe at a rate more than double that of human liver microsomes. mdpi.com Such differences are also observed in benzodiazepine metabolism. For example, studies comparing the pharmacokinetics of alprazolam and its fluorinated derivatives in rats provide a basis for understanding how even minor structural changes are handled differently, which is influenced by the species-specific enzyme repertoire. nih.gov Another study found that the glucuronidation of ciramadol (B49922) was significantly slower in human liver microsomes compared to those from dogs. nih.gov These variations underscore the necessity of caution when predicting human drug clearance from animal models. nih.gov

Q & A

Q. Table 1. Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) | Dose (mg/kg) | Source |

|---|---|---|---|

| Tmax (first peak, min) | 45 ± 10 | 7 | Wang et al. |

| Tmax (second peak, min) | 125 ± 15 | 7 | Wang et al. |

| Oral Bioavailability | ~30% | 12.5 | Wang et al. |

Q. Table 2. Cross-Reactivity of Common Benzodiazepine Glucuronides in Immunoassays

| Metabolite | Cross-Reactivity (%) | Assay Platform | Reference |

|---|---|---|---|

| Alprazolam Glucuronide | 100 (calibrator) | Alere Triage® | |

| Lorazepam Glucuronide | 78 | Alere Triage® | |

| Temazepam Glucuronide | 65 | Alere Triage® |

Key Considerations for Experimental Design

- Sample Size : For human PK studies, enroll ≥30 participants to account for genetic and physiological variability .

- Control Groups : Include cohorts with confirmed CYP3A4/5 wild-type and variant genotypes to assess enzyme impact .

- Statistical Analysis : Use non-compartmental analysis (NCA) for PK parameters and mixed-effects models to handle repeated-measures data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。